molecular formula C7H10N2S B1479083 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine CAS No. 2098074-37-2

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine

Cat. No.: B1479083
CAS No.: 2098074-37-2
M. Wt: 154.24 g/mol
InChI Key: QXRUQGAZZAJOLK-UHFFFAOYSA-N
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Description

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine is a compound that has been studied for its potential use in various applications. It has been found to be a part of the Brd4 Bromodomain 1 complex, which is involved in protein binding and inhibition . It’s also been used in the synthesis of other compounds, such as (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile .


Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, one study described the integrated lead optimization for a fragment bearing a 2-thiazolidinone core . Another study achieved direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C15H13ClN2S, with an average mass of 288.795 Da and a monoisotopic mass of 288.048798 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in various studies. For example, one study synthesized a novel compound by reacting 4-(6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-ylsulfonyl)aniline with 5-chloromethyl-8-hydroxy quinoline hydrochloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 409.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.2±3.0 kJ/mol and a flash point of 201.5±28.7 °C .

Scientific Research Applications

Synthesis of Antithrombotic Drug (S)-Clopidogrel

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine is a crucial intermediate in the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug marketed under the trade names Plavix and Iscover. This compound has garnered significant attention due to its high demand and sales, prompting research into efficient synthetic methods. The review by Saeed et al. (2017) focuses on the synthetic approaches for (S)-clopidogrel, highlighting the advantages and disadvantages of each method to facilitate further development in synthesis strategies (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Role in Central Nervous System (CNS) Drug Synthesis

Compounds containing the 6,7-dihydrothieno[3,2-c]pyridin moiety have been identified as potential precursors for synthesizing drugs with CNS activity. Saganuwan's research (2017) into functional chemical groups suggests that heterocycles with nitrogen, sulfur, and oxygen could form the basis for drugs affecting the CNS, ranging from antidepressants to convulsants. This underscores the versatility and potential of 6,7-dihydrothieno[3,2-c]pyridin derivatives in medicinal chemistry (Saganuwan, 2017).

Advances in Copper Catalyst Systems for C-N Bond Forming Reactions

The development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, as discussed by Kantam et al. (2013), is highly relevant for compounds like this compound. These reactions are fundamental in creating complex molecules, including pharmaceuticals, and the use of copper-mediated systems presents an environmentally friendly and cost-effective alternative for synthesis, demonstrating the compound's utility in advancing green chemistry (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), which have significant pharmaceutical applications, benefits from the application of hybrid catalysts. Parmar et al. (2023) review the synthetic pathways utilizing diverse catalysts, including organocatalysts and nanocatalysts, to develop 5H-pyrano[2,3-d]pyrimidine scaffolds. This research highlights the importance of innovative catalysts in synthesizing structurally complex and biologically active compounds, potentially involving 6,7-dihydrothieno[3,2-c]pyridin derivatives (Parmar, Vala, & Patel, 2023).

Biochemical Analysis

Biochemical Properties

6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the molecular chaperone Hsp90, which is essential for the stability and function of many oncogenic proteins. This compound exhibits a remarkable binding affinity to the N-terminus of Hsp90, inhibiting its chaperone function and leading to the degradation of client proteins such as EGFR, Her2, Met, c-Raf, and Akt . This interaction highlights the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. For instance, in non-small cell lung cancer (NSCLC) and breast cancer cell lines, the compound effectively inhibits cell growth and promotes apoptotic cell death by degrading Hsp90 client proteins . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further underscoring its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the N-terminus of Hsp90, inhibiting its chaperone function and leading to the degradation of oncogenic client proteins . This inhibition disrupts multiple signaling pathways involved in cancer cell proliferation and survival. Additionally, the compound does not significantly affect the activities of major cytochrome P450 isoforms, suggesting minimal clinical interactions with other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and exhibits consistent activity in in vitro and in vivo studies. Long-term exposure to the compound in cancer cell lines results in sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, potential adverse effects such as hepatotoxicity and nephrotoxicity may occur. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through cytochrome P450-mediated metabolism . The compound is rapidly metabolized to its active form, which exerts its therapeutic effects. Understanding the metabolic pathways of this compound is essential for optimizing its pharmacokinetic properties and minimizing potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is efficiently transported across cell membranes and distributed to various tissues, including tumors . It interacts with specific transporters and binding proteins that facilitate its cellular uptake and accumulation. These interactions are crucial for achieving therapeutic concentrations of the compound at the target site.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Hsp90 and other target proteins . This localization is essential for its inhibitory effects on Hsp90 chaperone function and subsequent degradation of client proteins. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-9-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRUQGAZZAJOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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